molecular formula C19H14BrNO3 B11491868 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

Cat. No.: B11491868
M. Wt: 384.2 g/mol
InChI Key: NOTXFUOFOVQWBK-UHFFFAOYSA-N
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Description

6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one is a complex organic compound that features a bromine atom, an indole moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor to introduce the bromine atom at the desired position. This is followed by the formation of the indole moiety through cyclization reactions. The final step involves the coupling of the indole with the chromenone structure under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity[][3].

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, affecting their function. Additionally, the chromenone structure may interact with nucleic acids or other biomolecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-piperidinedione

Uniqueness

Compared to similar compounds, 6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one stands out due to its unique combination of the indole and chromenone structures. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H14BrNO3

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one

InChI

InChI=1S/C19H14BrNO3/c1-11-8-12-4-2-3-5-16(12)21(11)18(22)15-10-13-9-14(20)6-7-17(13)24-19(15)23/h2-7,9-11H,8H2,1H3

InChI Key

NOTXFUOFOVQWBK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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